molecular formula C11H21N3O B7917401 2-Amino-1-[3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanone

2-Amino-1-[3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanone

Cat. No.: B7917401
M. Wt: 211.30 g/mol
InChI Key: ZPWYMGSPVKIPII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-1-[3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanone is a complex organic compound that features a piperidine ring, an amino group, and a cyclopropyl-methyl-amino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-[3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperidine ring, followed by the introduction of the cyclopropyl-methyl-amino group. The final step involves the addition of the amino group to the ethanone backbone. Reaction conditions often include the use of organic solvents such as tetrahydrofuran (THF) and catalysts like triethylamine (Et3N) to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-[3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: H2 gas with a palladium catalyst.

    Substitution: Various nucleophiles such as halides or amines in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

2-Amino-1-[3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Amino-1-[3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-1-[3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanone is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a piperidine ring with a cyclopropyl-methyl-amino group makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-amino-1-[3-[cyclopropyl(methyl)amino]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O/c1-13(9-4-5-9)10-3-2-6-14(8-10)11(15)7-12/h9-10H,2-8,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPWYMGSPVKIPII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CC1)C2CCCN(C2)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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